molecular formula C8H9N3 B12999768 2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine

2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B12999768
M. Wt: 147.18 g/mol
InChI Key: CWWAPMOEVNJEEL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine can be achieved through various methods. One common approach involves the reaction between pyrazine-2,3-dicarbonitrile and substituted hydrazines . Another method includes the thermal (non-catalytic) cyclization of pyrazinylhydrazones, which leads to the formation of 3-substituted and 2,3-disubstituted 5H-pyrrolo[2,3-b]pyrazines .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated derivatives.

Scientific Research Applications

2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine has a wide range of scientific research applications. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly as a kinase inhibitor . Additionally, this compound is used in the development of new drugs targeting various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, this compound can interfere with signaling pathways that regulate cell growth and proliferation, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine include other pyrrolopyrazine derivatives, such as pyrrolo[1,2-a]pyrazine and dipyrrolopyrazine derivatives . These compounds share a similar core structure but differ in their substitution patterns and biological activities.

Uniqueness: What sets this compound apart is its specific substitution pattern, which contributes to its unique biological activity profile. This compound has shown significant kinase inhibitory activity, making it a valuable scaffold for drug discovery and development .

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C8H9N3/c1-5-6(2)11-8-7(10-5)3-4-9-8/h3-4H,1-2H3,(H,9,11)

InChI Key

CWWAPMOEVNJEEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C=CN2)C

Origin of Product

United States

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